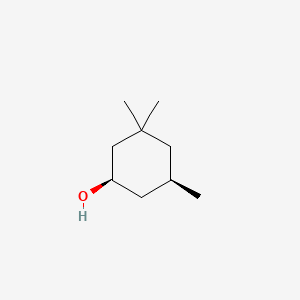

cis-3,3,5-Trimethylcyclohexanol

Description

Contextual Significance in Cyclohexanol (B46403) Chemistry

3,3,5-Trimethylcyclohexanol (B90689) holds a relevant position in the study and application of cyclohexanol derivatives. It is primarily synthesized through the catalytic hydrogenation of isophorone (B1672270), an α,β-unsaturated cyclic ketone. wikipedia.orggoogle.comwikipedia.org This production method is a key process in industrial organic chemistry, transforming a readily available feedstock into a more functionalized cyclic alcohol.

The significance of 3,3,5-trimethylcyclohexanol is largely defined by its application as a precursor to other high-value chemicals. wikipedia.org It serves as a key building block for the synthesis of:

Homosalate: An organic compound used as a chemical UV filter in sunscreens. wikipedia.orgwikipedia.org

Cyclandelate: A vasodilator used to improve circulation. atamanchemicals.comwikipedia.org

VP Nerve Agent: A highly toxic chemical warfare agent, for which 3,3,5-trimethylcyclohexanol is a precursor. wikipedia.orgwikipedia.org

The compound is also recognized for its mint-like or menthol-like aroma and is used as a flavoring agent. wikipedia.orgwikipedia.orgthegoodscentscompany.com

Stereoisomeric Landscape of 3,3,5-Trimethylcyclohexanol

The molecular structure of 3,3,5-trimethylcyclohexanol contains two stereocenters (at the C1 and C5 positions), giving rise to multiple stereoisomers. The arrangement of the substituents on the cyclohexane (B81311) ring results in both diastereomers (cis and trans) and enantiomers.

The diastereomeric forms of 3,3,5-trimethylcyclohexanol are designated as cis and trans. This distinction is based on the relative positions of the hydroxyl group at the C1 position and the methyl group at the C5 position with respect to the plane of the cyclohexane ring.

In the cis isomer, the C1-hydroxyl group and the C5-methyl group are on the same side of the ring. nist.gov

In the trans isomer, these two groups are on opposite sides of the ring. nist.gov

The ratio of cis to trans isomers can be influenced by the synthesis conditions. For instance, the hydrogenation of isophorone using a ruthenium-based catalyst has been shown to produce a high proportion of the cis isomer, with a cis:trans ratio of 92:8 reported in one process. google.com The two isomers exhibit different physical properties, as detailed in the table below.

| Property | cis-3,3,5-Trimethylcyclohexanol (B1220922) | trans-3,3,5-Trimethylcyclohexanol (B1586269) |

|---|---|---|

| CAS Number | 933-48-2 wikipedia.org | 767-54-4 wikipedia.org |

| Melting Point | 37.3 °C wikipedia.org | 55.8 °C wikipedia.org |

| Boiling Point | 202 °C wikipedia.org | 189 °C wikipedia.org |

| Density | 0.90 g/cm³ wikipedia.org | 0.86 g/cm³ wikipedia.org |

Due to the presence of two chiral centers, both the cis and trans isomers are chiral. This means that this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The same is true for the trans isomer.

Therefore, there are a total of four distinct stereoisomers for 3,3,5-trimethylcyclohexanol. The specific configurations of these isomers are identified using the Cahn-Ingold-Prelog (R/S) nomenclature system.

The enantiomers of the cis isomer are:

(1R,5R)-3,3,5-Trimethylcyclohexan-1-ol

(1S,5S)-3,3,5-Trimethylcyclohexan-1-ol

The enantiomers of the trans isomer are:

(1R,5S)-3,3,5-Trimethylcyclohexan-1-ol

(1S,5R)-3,3,5-Trimethylcyclohexan-1-ol

The table below summarizes the four stereoisomers of 3,3,5-trimethylcyclohexanol. wikipedia.org

| Isomer Type | Systematic Name |

|---|---|

| cis | (1R,5R)-3,3,5-Trimethylcyclohexan-1-ol |

| (1S,5S)-3,3,5-Trimethylcyclohexan-1-ol | |

| trans | (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol |

| (1S,5R)-3,3,5-Trimethylcyclohexan-1-ol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54352-39-5 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

BRRVXFOKWJKTGG-JGVFFNPUSA-N |

SMILES |

CC1CC(CC(C1)(C)C)O |

Isomeric SMILES |

C[C@H]1C[C@H](CC(C1)(C)C)O |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O |

boiling_point |

195.6 °C |

melting_point |

46.55 °C |

Other CAS No. |

933-48-2 |

physical_description |

PelletsLargeCrystals |

Pictograms |

Irritant |

Synonyms |

3,3,5-trimethylcyclohexanol 3,3,5-trimethylcyclohexanol, (cis)-isomer 3,3,5-trimethylcyclohexanol, (trans)-isomer cis-3,3,5-trimethylcyclohexanol |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Historical Development of 3,3,5-Trimethylcyclohexanol (B90689) Synthesis

Early methods for the synthesis of 3,3,5-trimethylcyclohexanol focused on the complete hydrogenation of isophorone (B1672270). chemicalbook.com Historical processes have utilized various catalytic systems to achieve this transformation. For instance, hydrogenation of isophorone using platinum catalysts at room temperature was an early reported method. Other pioneering work mentioned the use of Raney nickel and copper chromite catalysts for this conversion, which resulted in a mixture of 3,3,5-trimethylcyclohexanol and the intermediate ketone, 3,3,5-trimethylcyclohexanone (B147574). These foundational studies paved the way for more refined and selective synthetic strategies.

Catalytic Hydrogenation Routes for Isophorone Conversion

The conversion of isophorone to 3,3,5-trimethylcyclohexanone is a crucial step that precedes the formation of the alcohol. The goal is the selective hydrogenation of the α,β-unsaturated C=C bond while preserving the C=O bond. researchgate.net

A variety of heterogeneous catalysts have been studied for the selective hydrogenation of isophorone. Nickel-based catalysts, particularly Raney Nickel, are widely used due to their low cost and acceptable catalytic performance. asianpubs.org Studies have shown that Raney Nickel exhibits high activity, achieving a 99.8% conversion of isophorone under solvent-free conditions. researchgate.net However, this high activity can lead to over-hydrogenation, producing a significant amount of the alcohol byproduct. researchgate.net

Noble metal catalysts, including palladium, platinum, iridium, and ruthenium, have also been extensively investigated. rsc.orgrsc.orgnih.gov Ruthenium catalysts, in particular, are noted for their use in the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol. wikipedia.org Research comparing various catalysts shows a range of activities and selectivities. For instance, under specific solvent-free conditions, the order of hydrogenation activity was found to be Pd/C ≈ Pd/SiO₂ > Ir/C > Ir/SiO₂ > Pt/C > Pt/SiO₂ > Ru/C ≈ Ru/SiO₂. nih.gov While palladium catalysts showed the best activity and selectivity for the ketone, ruthenium catalysts were among the least active for this specific transformation under the tested conditions. nih.gov

| Catalyst | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | 3,3,5-Trimethylcyclohexanol Yield (%) | Conditions |

|---|---|---|---|---|

| Raney® Ni (solvent-free) | 99.8% | 72.5% | 26.5% | 2.0 MPa H₂, 298 K, 1h |

| Raney® Ni (in THF) | 100% | 98.1% | 0.8% | 2.0 MPa H₂, 298 K, 1h |

| Ru/C (solvent-free) | 3.1% | - | - | 2.0 MPa H₂, 298 K, 1h |

| Pd/C (solvent-free) | >99.7% | >99.4% | - | 2.0 MPa H₂, 298 K, 1h |

This table presents a summary of research findings on the catalytic hydrogenation of isophorone, showing how different catalysts and the presence of a solvent affect the conversion of the starting material and the yield of the desired ketone versus the alcohol byproduct. researchgate.netnih.gov

Optimizing reaction parameters is critical for maximizing the yield of 3,3,5-trimethylcyclohexanone and minimizing the formation of the alcohol. The choice of solvent has a profound effect on selectivity. For example, conducting the hydrogenation of isophorone with Raney Nickel in tetrahydrofuran (B95107) (THF) dramatically improves the yield of the ketone to 98.1% with only 0.8% of the alcohol being formed. researchgate.net THF appears to inhibit the further hydrogenation of the ketone. rsc.org

Other factors such as temperature and the use of additives also play a significant role. Increasing reaction temperature can accelerate the reaction rate but may decrease selectivity by promoting over-hydrogenation. royalsocietypublishing.org The addition of Lewis acids, such as zinc chloride (ZnCl₂), has been shown to inhibit the hydrogenation of the C=O bond, thereby greatly improving the selectivity towards the ketone. royalsocietypublishing.orgnih.gov By carefully tuning conditions like solvent, temperature, and additives, both conversion and selectivity for 3,3,5-trimethylcyclohexanone can be increased to over 99%. nih.gov

Reduction of 3,3,5-Trimethylcyclohexanone to the Alcohol

The final step in the synthesis is the reduction of the ketone, 3,3,5-trimethylcyclohexanone, to 3,3,5-trimethylcyclohexanol. This stage is where stereochemical control is most critical to selectively produce the cis-isomer.

The reduction of ketones to alcohols can be readily achieved using metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). science-revision.co.uklibretexts.org The stereochemical outcome of the reduction of 3,3,5-trimethylcyclohexanone is highly dependent on the reagent and the solvent used. acs.org

The reduction with lithium aluminum hydride in diethyl ether consistently yields about 45% cis-3,3,5-trimethylcyclohexanol (B1220922) (equatorial attack) and 55% of the trans-isomer (axial alcohol). acs.org Interestingly, changing the solvent to tetrahydrofuran (THF) significantly alters this ratio, increasing the proportion of the trans-isomer to 70-75%. acs.orggatech.edu This suggests that the solvation of the hydride reagent is important in determining the stereochemical course of the reaction. gatech.edu

Reduction with sodium borohydride in 2-propanol shows a slight preference for the formation of the cis-isomer (equatorial alcohol). mdma.ch The presence of axial methyl groups at the C-3 and C-5 positions in the cyclohexanone (B45756) ring dramatically influences the direction of hydride attack compared to less hindered cyclohexanones. mdma.ch

| Reducing Agent | Solvent | % cis-isomer (equatorial OH) | % trans-isomer (axial OH) |

|---|---|---|---|

| LiAlH₄ | Diethyl ether | 45% | 55% |

| LiAlH₄ | Tetrahydrofuran | 25-30% | 70-75% |

| NaBH₄ | 2-Propanol | ~57% | ~43% |

This table summarizes the stereochemical outcomes of the reduction of 3,3,5-trimethylcyclohexanone using different hydride reagents and solvents. The data illustrates how reaction conditions can be tuned to favor the formation of one stereoisomer over the other. acs.orggatech.edumdma.ch

While solvent-free conditions have been explored for the initial hydrogenation of isophorone, specific research into solid-state or solvent-free methodologies for the subsequent reduction of 3,3,5-trimethylcyclohexanone to the alcohol is less documented in the reviewed literature. The established methods predominantly rely on the use of hydride reagents in ethereal or alcoholic solvents to control the stereoselectivity of the reduction. acs.orgmdma.ch General methodologies for solvent-free ketone reductions exist, but their specific application and stereochemical outcomes for 3,3,5-trimethylcyclohexanone require further investigation.

Strategies for Achieving High cis/trans Isomer Ratios

The stereochemical composition of 3,3,5-trimethylcyclohexanol is primarily determined during the reduction of its corresponding ketone, 3,3,5-trimethylcyclohexanone. The ratio of cis to trans isomers in the final product is a direct consequence of the direction of hydride attack on the carbonyl group of the cyclic ketone intermediate. Strategies to influence this stereoselectivity often involve the careful selection of reducing agents and reaction conditions.

A notable method for achieving high diastereoselectivity is the reduction of related cyclic β-enaminoketones. For instance, the reduction of a β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione using sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol has been shown to produce the corresponding amino alcohols with a high preference for the cis isomer. nih.govresearchgate.net In one such reduction, a cis to trans ratio of 89:11 was achieved. nih.govresearchgate.net This high degree of stereocontrol is attributed to the steric hindrance posed by the existing substituents on the cyclohexane (B81311) ring, which directs the approach of the reducing agent. The axial disposition of key protons in the resulting cis product can be confirmed through detailed analysis of coupling constants in 1H-NMR spectra. nih.gov

This principle of sterically directed reduction is directly applicable to the synthesis of this compound from 3,3,5-trimethylcyclohexanone. The gem-dimethyl group at the 3-position and the methyl group at the 5-position create a sterically hindered environment that can favor the formation of one diastereomer over the other, depending on the bulkiness of the reducing agent and the reaction parameters.

Diastereoselective Reduction of a β-Enaminoketone Derivative

| Reactant | Reducing Agent/Solvent | Product | cis:trans Ratio | Yield | Reference |

|---|---|---|---|---|---|

| (S)-3-((1-phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-one | Sodium / THF-isopropyl alcohol | 3-((1-phenylethyl)amino)-5,5-dimethylcyclohexan-1-ol | 89:11 | 75% (total) | nih.govresearchgate.net |

Non-Racemizing Synthetic Approaches for Enantiomerically Pure Forms

The production of enantiomerically pure this compound necessitates the use of asymmetric synthesis, a strategy that creates a specific enantiomer directly and avoids the formation of a racemic mixture, thus precluding the need for subsequent resolution. A key non-racemizing approach is the asymmetric hydrogenation of an unsaturated precursor like isophorone.

This method utilizes a chiral catalyst system, typically composed of a transition metal complexed with a chiral ligand. Research has demonstrated the successful asymmetric hydrogenation of isophorone using a rhodium-based catalyst. chemicalbook.com In a specific example, (acetylacetonato)dicarbonylrhodium(I) is used in combination with a chiral phosphine ligand, (1S,1′S)-(+)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine), to catalyze the reaction. chemicalbook.com

The reaction, carried out under hydrogen pressure in a suitable solvent such as toluene, proceeds with high enantioselectivity. chemicalbook.com The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. This process has been reported to achieve an enantiomeric excess (ee) of 84%, yielding an enantiomerically enriched product directly. chemicalbook.com Because the chiral center is established in a controlled, stereoselective manner, this approach inherently prevents racemization.

Asymmetric Hydrogenation of Isophorone

| Catalyst Precursor | Chiral Ligand | Solvent | Temperature | Pressure | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (acetylacetonato)dicarbonylrhodium(I) | (1S,1′S)-(+)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine) | Toluene | 40°C | 5 MPa | 84% | chemicalbook.com |

Green Chemistry Principles in Synthetic Design and Implementation

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as catalyst choice, solvent use, and energy efficiency. uniroma1.it

A primary route to 3,3,5-trimethylcyclohexanol begins with the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone. nih.govresearchgate.net From a green chemistry perspective, the choice of catalyst for this step is significant. While noble metals like palladium (Pd) are highly effective, research has shown that non-noble metal catalysts, such as Raney® Nickel, can achieve excellent conversion (100%) and selectivity (98.1%) for the desired ketone. nih.govresearchgate.net The use of more abundant and less costly non-noble metals is a key green advantage. nih.gov

Solvent selection is another critical aspect of green synthetic design. Studies have demonstrated that the hydrogenation of isophorone can be performed efficiently under solvent-free conditions, which completely eliminates solvent waste. nih.gov When a solvent is necessary, the choice can significantly impact the reaction's environmental footprint. Tetrahydrofuran (THF), for example, has been shown to promote the selective hydrogenation to the ketone while inhibiting further reduction to the alcohol. nih.gov

Furthermore, advancements in chemical engineering offer greener alternatives to traditional batch processing. Technologies such as microwave-assisted synthesis and continuous-flow reactors can enhance energy efficiency, reduce reaction times, and improve safety. mdpi.com For hydrogenation reactions, the use of hydrogen carriers like methylcyclohexane can be a safer alternative to handling highly flammable hydrogen gas. mdpi.com Isophorone itself can be sourced from acetone, which has pathways for production from the fermentation of lignocellulose, presenting an opportunity to use renewable feedstocks. nih.gov

Application of Green Chemistry Principles in Synthesis

| Principle | Traditional Approach | Greener Alternative | Reference |

|---|---|---|---|

| Catalyst Selection | Noble metals (e.g., Palladium, Platinum) | Non-noble metals (e.g., Raney® Nickel) | nih.govresearchgate.net |

| Solvent Use | Standard organic solvents | Solvent-free conditions or greener solvents (e.g., THF) | nih.gov |

| Energy & Safety | Batch reaction with H₂ gas | Continuous-flow reaction; Microwave assistance; Hydrogen carriers | mdpi.com |

| Feedstock Source | Petroleum-based acetone | Acetone from bio-fermentation of lignocellulose | nih.gov |

Stereochemical Analysis and Conformational Studies

Configurational Isomerism and Diastereomeric Relationships

cis-3,3,5-Trimethylcyclohexanol (B1220922) is a stereoisomer of 3,3,5-trimethylcyclohexanol (B90689). nist.govwikipedia.org The "cis" designation signifies that the hydroxyl group (-OH) at C-1 and the methyl group at C-5 are on the same side of the cyclohexane (B81311) ring. cymitquimica.com This compound is part of a larger family of stereoisomers that includes its trans counterpart, where the C-1 hydroxyl and C-5 methyl groups are on opposite sides of the ring. nist.govwikipedia.org These cis and trans isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers. The presence of three methyl groups and a hydroxyl group on the cyclohexane ring gives rise to several stereoisomers. nist.gov

Conformational Equilibrium and Stability of Cyclohexanol (B46403) Derivatives

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. Substituted cyclohexanes, such as this compound, exist as an equilibrium mixture of two interconverting chair conformations. The stability of these conformers is influenced by the steric interactions of the substituents.

The stability of the chair conformers of this compound is primarily dictated by steric hindrance, particularly 1,3-diaxial interactions. numberanalytics.comquimicaorganica.org These are repulsive forces between axial substituents on carbons 1 and 3 (and 5). numberanalytics.comquimicaorganica.org

In one chair conformation of this compound, the hydroxyl group at C-1 can be axial, while the methyl group at C-5 is also axial, leading to a significant 1,3-diaxial interaction. Additionally, the two methyl groups at C-3 will have one in an axial and one in an equatorial position. The axial methyl group at C-3 will also experience 1,3-diaxial interactions with other axial hydrogens. In the ring-flipped conformation, the hydroxyl group and the C-5 methyl group would become equatorial, which is generally a more stable position for bulky groups as it minimizes steric strain. libretexts.org The conformer with the bulky substituents in equatorial positions is generally more stable. libretexts.org The energy difference between the axial and equatorial conformations for a substituent is known as the A-value. The larger the A-value, the greater the preference for the equatorial position. chemistrysteps.com

In certain orientations, the hydroxyl group in this compound can form an intramolecular hydrogen bond with one of the oxygen lone pairs of the hydroxyl group itself or potentially with the electron cloud of a nearby methyl group, although the latter is less common. More significantly, in derivatives like cis-3-methoxycyclohexanol, an intramolecular hydrogen bond between the hydroxyl and methoxy (B1213986) groups can stabilize a conformation that might otherwise be less favorable due to steric interactions. nih.gov This type of bonding can shift the conformational equilibrium. nih.gov For this compound, the possibility of an intramolecular hydrogen bond between the C-1 hydroxyl group and the C-3 or C-5 methyl groups is sterically unlikely. However, the potential for such interactions should be considered in structurally similar molecules as they can significantly influence conformational preferences. rsc.org

Spectroscopic Elucidation of Stereochemistry and Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the stereochemistry and conformational preferences of cyclohexanol derivatives.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers and for assigning the axial or equatorial positions of substituents on a cyclohexane ring.

In ¹H NMR, the chemical shift and the coupling constants (J-values) of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) are particularly informative. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons also differ significantly; the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is smaller (2-5 Hz).

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment. The chemical shifts of the carbons in the cyclohexane ring are sensitive to the orientation of the substituents. For instance, a carbon with an axial substituent is typically shielded (appears at a lower ppm) compared to a carbon with an equatorial substituent. By analyzing the ¹H and ¹³C NMR spectra, one can deduce the preferred conformation of this compound and differentiate it from its trans isomer. nih.gov

Computational Chemistry in Conformational and Stereochemical Analysis

Computational chemistry provides indispensable tools for a detailed understanding of the conformational landscape and stereochemical properties of this compound. These methods allow for the calculation of molecular structures, relative energies, and dynamic behaviors that are often difficult to probe experimentally.

Quantum chemical calculations are employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Methods like Density Functional Theory (DFT), with functionals such as B3LYP or M06-2X, and Møller-Plesset perturbation theory (MP2) are commonly used for accurate energy and geometry predictions of substituted cyclohexanes. wikipedia.orgresearchgate.net

For this compound, the cyclohexane ring primarily adopts a chair conformation. The key stereochemical question is the relative stability of the two possible chair conformers that result from a ring flip. These two conformers differ in the orientation of the substituents, particularly the hydroxyl group, as being either axial or equatorial.

Conformer A: Hydroxyl group in the equatorial position.

Conformer B: Hydroxyl group in theaxial position.

Calculations consistently show that for substituted cyclohexanols, the conformer with the bulky substituent in the equatorial position is significantly more stable. sapub.org This preference is primarily due to the avoidance of destabilizing steric interactions, known as 1,3-diaxial interactions, which occur when a substituent occupies the more sterically hindered axial position. sapub.org In the case of this compound, placing the hydroxyl group in the axial position would create unfavorable interactions with the axial hydrogens at the C3 and C5 positions. Therefore, quantum chemical calculations would predict a strong energetic preference for the equatorial conformer. Studies on the closely related cyclohexanol have quantified these energy differences, showing the equatorial form to be more stable by several kJ/mol. researchgate.net

| Conformer of this compound | Hydroxyl (-OH) Position | Key Steric Interactions | Predicted Relative Energy (ΔE) | Predicted Stability |

|---|---|---|---|---|

| Chair Conformer A | Equatorial | Minimal steric strain | 0.0 kcal/mol (Reference) | Most Stable |

| Chair Conformer B | Axial | 1,3-diaxial interactions with axial hydrogens | > 1.0 kcal/mol | Less Stable |

While quantum chemical calculations provide a static picture of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, thereby revealing how the molecule explores different conformations. nih.gov

These simulations are particularly useful for studying the chair-to-chair ring interconversion process. nih.govnih.gov MD can track the trajectory of the molecule as it transitions from one chair form to another through higher-energy twist-boat intermediates. nih.govnih.gov By running simulations at various temperatures, researchers can observe the frequency of these ring-flipping events and calculate the energy barriers associated with them. nih.gov This approach allows for a quantitative understanding of the molecule's flexibility and the timescales of its conformational changes. nih.gov For substituted cyclohexanes, MD simulations have shown that steric repulsion between substituents can alter the energy barrier for ring inversion and influence the population of non-chair conformations. nih.gov Accelerated MD techniques can be used to enhance the sampling of rare events like ring flips, providing robust statistical data on the conformational free energy landscape. nih.gov

| Dynamic Property | Information Gained from MD Simulations |

|---|---|

| Conformational Interconversion | Observation of chair-to-chair ring flips and pathways via twist-boat intermediates. nih.govnih.gov |

| Ring Inversion Barriers | Calculation of the activation energy required for the chair-flip process. nih.gov |

| Conformational Population | Determination of the equilibrium distribution of conformers (e.g., % equatorial vs. % axial) over time. nih.gov |

| Solvent Effects | Analysis of how solvent molecules influence conformational preferences and dynamics. |

Derivatization Chemistry and Mechanistic Investigations

Esterification Reactions of the Hydroxyl Functionality

The hydroxyl group of cis-3,3,5-trimethylcyclohexanol (B1220922) readily undergoes esterification to produce a variety of esters with important applications, particularly in the fragrance industry. google.comchemimpex.com

Synthesis of Alkyl and Aryl Esters (e.g., Acetates, Anthranilates)

The synthesis of alkyl and aryl esters of this compound can be achieved through several established methods. A common approach involves the reaction of the alcohol with a corresponding carboxylic acid, carboxylic anhydride (B1165640), or acid halide. google.com For instance, cis-3,3,5-trimethylcyclohexyl acetate (B1210297) is synthesized by reacting this compound with acetic anhydride. google.com In this process, the acetic acid formed as a byproduct is distilled off to drive the reaction to completion. google.com A high yield of 95% has been reported for this reaction, resulting in a product with a high cis isomer content. google.com

Similarly, other alkyl esters such as the formate (B1220265), propionate, isobutyrate, and butyrate (B1204436) can be prepared using analogous methods. google.com The synthesis of cis-3,3,5-trimethylcyclohexyl formate can be accomplished using a mixed anhydride of acetic and formic acids. google.com For the preparation of esters of unsaturated acids like crotonic acid, the corresponding acid chloride (e.g., crotonic acid chloride) is reacted with this compound in the presence of a base like pyridine. google.com

The synthesis of aryl esters, such as salicylates (like Homosalate), is also a key application of this alcohol. researchgate.netnih.gov These reactions follow similar principles of esterification, reacting the alcohol with the respective aryl carboxylic acid or its derivative.

The table below summarizes the synthesis of various esters of this compound.

| Ester Product | Reactants | Key Conditions | Yield | Reference |

| cis-3,3,5-Trimethylcyclohexyl Acetate | This compound, Acetic Anhydride | Distillation of acetic acid | 95% | google.com |

| cis-3,3,5-Trimethylcyclohexyl Formate | This compound, Mixed Anhydride of Acetic and Formic Acids | Analogous to acetate synthesis | - | google.com |

| cis-3,3,5-Trimethylcyclohexyl Crotonate | This compound, Crotonic Acid Chloride, Pyridine | 0-5°C, then warming to 50°C | - | google.com |

| cis-3,3,5-Trimethylcyclohexyl Tiglinate | This compound, Tiglic Acid, p-Toluene Sulfonic Acid | Boiling in a water separator | - | google.com |

Catalysis in Esterification (Acidic, Basic, Microwave-Mediated)

Esterification reactions of this compound can be efficiently catalyzed by various means, including acidic, basic, and microwave-mediated methods.

Acid Catalysis: Traditional acid catalysts like p-toluenesulfonic acid are effective for esterification. google.com For example, the reaction of this compound with tiglic acid is carried out in the presence of p-toluenesulfonic acid by boiling the mixture in a water separator to remove the water formed during the reaction. google.com

Base Catalysis: Base-catalyzed esterification provides a practical and efficient route for synthesizing a wide range of esters under mild conditions. rsc.org Pyridine is a commonly used base, particularly when using reactive acylating agents like acid chlorides. google.com This method is effective in producing esters in high to excellent yields and demonstrates good functional group tolerance. rsc.org Mechanistic studies suggest that the reaction proceeds through an exchange of the alkoxide, where the base facilitates the formation of a new alkoxide from the alcohol to participate in the transesterification. rsc.org

Microwave-Mediated Synthesis: Microwave irradiation offers a rapid, solvent-free method for the synthesis of esters derived from 3,3,5-trimethylcyclohexanols. nih.govresearchgate.net This "green chemistry" approach simplifies conventional procedures and is applicable to the synthesis of esters from various acids, including propanoic, butanoic, and salicylic (B10762653) acids, under both acidic and basic catalysis. researchgate.netnih.gov Microwave-assisted methods have been shown to be significantly faster than conventional heating, in some cases reducing reaction times by a factor of 50. nih.gov

Stereochemical Implications of Esterification

The stereochemistry of the starting alcohol is a crucial factor in the synthesis of cis-3,3,5-trimethylcyclohexyl esters. To obtain esters with a high content of the cis isomer, it is advantageous to start with 3,3,5-trimethylcyclohexanol (B90689) that already has a high proportion of the cis isomer. google.com The hydrogenation of isophorone (B1672270) (3,3,5-trimethyl-2-cyclohexen-1-one) is a common method to produce 3,3,5-trimethylcyclohexanol with a high cis isomer content. google.comgoogle.com

During the esterification process, the stereochemical integrity of the cyclohexyl ring is generally maintained. For example, reacting 3,3,5-trimethylcyclohexanol with a 90% cis content with acetic anhydride yields 3,3,5-trimethylcyclohexyl acetate with a corresponding 90% cis content. google.com This indicates that the esterification reaction itself does not typically cause significant isomerization at the C1 or C5 positions of the cyclohexane (B81311) ring. The stereochemistry of the final ester product is therefore primarily determined by the stereochemistry of the initial alcohol.

Oxidation Reactions to Ketone Analogues (3,3,5-Trimethylcyclohexanone)

The secondary alcohol functionality of this compound can be oxidized to its corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574) (also known as dihydroisophorone). researchgate.netatamanchemicals.com This oxidation is a fundamental transformation in organic synthesis.

The reduction of 3,3,5-trimethylcyclohexanone is a common method for preparing 3,3,5-trimethylcyclohexanols. researchgate.netnih.gov Conversely, the oxidation of the alcohol regenerates the ketone. This redox relationship is central to the chemistry of these compounds. While specific reagents for the oxidation of this compound to the ketone are not detailed in the provided context, standard oxidizing agents for secondary alcohols, such as chromate-based reagents or more modern, milder methods, would be applicable.

Transesterification Processes

Transesterification is another important reaction involving esters of 3,3,5-trimethylcyclohexanol. This process involves the exchange of the alcohol portion of an ester with another alcohol.

Heterogeneous Catalysis in Transesterification Reactions (e.g., Calcium Oxide, Magnesium Oxide)

Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation and reusability. rdd.edu.iq Calcium oxide (CaO) and magnesium oxide (MgO) are effective and environmentally benign heterogeneous basic catalysts for transesterification reactions. rdd.edu.iqnih.govresearchgate.net

Calcium Oxide (CaO): CaO is a widely used catalyst due to its low cost, low toxicity, and low solubility in methanol (B129727). rdd.edu.iqresearchgate.net It can be derived from natural sources like seashells and eggshells. rdd.edu.iqmdpi.com The catalytic activity of CaO can be enhanced by calcination at high temperatures. researchgate.net The mechanism of CaO-catalyzed transesterification involves the formation of a methoxide (B1231860) anion by the basic sites on the catalyst surface. rdd.edu.iq This methoxide then attacks the carbonyl carbon of the ester, leading to the formation of a new ester and a diglyceride anion in the context of triglyceride transesterification. rdd.edu.iq Pre-treatment of CaO with methanol can accelerate its catalytic activity by forming calcium methoxide, which initiates the reaction. nih.gov

Magnesium Oxide (MgO): MgO is another promising heterogeneous base catalyst for transesterification. researchgate.net It is known for its high selectivity and can be easily separated from the reaction mixture by filtration, making it reusable. researchgate.net The catalytic efficiency of MgO can be influenced by its specific surface area and pore volume, with a higher pore volume facilitating access of bulky molecules to the active sites. researchgate.net

The table below provides a summary of heterogeneous catalysts used in transesterification.

| Catalyst | Key Features | Mechanism | Reference |

| Calcium Oxide (CaO) | Low cost, low toxicity, derived from natural sources. | Formation of methoxide anion on basic sites. | rdd.edu.iqnih.govresearchgate.netmdpi.com |

| Magnesium Oxide (MgO) | High selectivity, reusable. | Surface basic sites facilitate the reaction. | researchgate.net |

Solvent-Free Conditions in Transesterification

The pursuit of greener synthetic methodologies has led to research into solvent-free transesterification reactions involving this compound. These reactions are crucial for producing various esters, some of which have applications in the cosmetic and pharmaceutical industries. One notable example is the synthesis of homosalate, a widely used sunscreen agent, which is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol. rsc.org

Research has demonstrated the feasibility of microwave-mediated, solvent-free procedures for the synthesis of esters from 3,3,5-trimethylcyclohexanols. In these studies, both acidic and basic catalysis have been explored to facilitate the reaction. For instance, the esterification of 3,3,5-trimethylcyclohexanol with various carboxylic acids, including propanoic, butanoic, and octanoic acids, has been successfully carried out without the need for a solvent, thus reducing the environmental impact of the synthesis.

Enzymatic catalysis, particularly with lipases, offers another avenue for solvent-free transesterification. bohrium.com Lipases are known to be effective catalysts for ester synthesis under mild conditions. nih.gov The transesterification of various alcohols with esters such as methyl esters can be achieved with high conversion rates using immobilized lipases like Candida antarctica Lipase (B570770) B (CaLB) under solvent-free and sometimes vacuum-assisted conditions. bohrium.com While specific studies focusing solely on the solvent-free lipase-catalyzed transesterification of pure this compound are not extensively detailed in readily available literature, the general principles of these green methodologies are well-established for similar alcohols. bohrium.comnih.govnih.gov

The following table summarizes the types of esters that can be synthesized from 3,3,5-trimethylcyclohexanol under solvent-free conditions.

| Acyl Donor | Catalyst Type | Reaction Conditions | Resulting Ester |

| Propanoic acid | Acid/Base | Microwave, Solvent-free | 3,3,5-Trimethylcyclohexyl propanoate |

| Butanoic acid | Acid/Base | Microwave, Solvent-free | 3,3,5-Trimethylcyclohexyl butanoate |

| Octanoic acid | Acid/Base | Microwave, Solvent-free | 3,3,5-Trimethylcyclohexyl octanoate |

| Salicylic acid | Acid/Base | Solvent-free | Homosalate |

| Methyl esters | Immobilized Lipase | Solvent-free, Vacuum | Various 3,3,5-trimethylcyclohexyl esters |

Catalyst Recyclability and Turnover Frequency (TOF) Studies

In the context of sustainable chemistry, the recyclability of catalysts and their efficiency, often measured by the Turnover Frequency (TOF), are critical parameters. For enzyme-catalyzed reactions, the reusability of the biocatalyst is a key factor in the economic viability of the process. nih.gov

Studies on lipase-catalyzed transesterification for biodiesel production have shown that immobilized lipases can be reused for multiple cycles with only a gradual loss of activity. researchgate.net For example, immobilized lipase from Thermomyces lanuginosus has been shown to be reusable, maintaining a significant portion of its initial activity over several reaction cycles. While specific TOF values for the transesterification of this compound are not prominently reported, the reusability of lipases in similar esterification reactions is a well-documented advantage. nih.govresearchgate.net The stability and reusability of these biocatalysts are crucial for their industrial application in the synthesis of esters derived from this compound.

The table below illustrates the general concept of enzyme reusability in transesterification reactions, based on data from related processes.

| Catalyst | Substrate | Number of Cycles | Final Activity Retention (%) |

| Immobilized Lipase | Various oils/alcohols | 5-10 | 70-95 |

Formation of More Complex Molecular Architectures and Scaffolds

The unique stereochemistry of this compound makes it a valuable building block for the construction of more intricate molecular architectures, including chiral ligands and advanced synthetic precursors.

Incorporation into Chiral Host Compounds and Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. rsc.orgnih.govpolyu.edu.hk The rigid cyclohexane framework and the defined stereochemistry of this compound make it an attractive candidate for incorporation into chiral host compounds and ligands. These ligands can then be used to induce stereoselectivity in a variety of chemical transformations.

While specific examples of chiral macrocycles or host-guest systems directly incorporating the this compound moiety are not extensively documented in the surveyed literature, the principles of using chiral alcohols to create such systems are well-established. rsc.orgresearchgate.netmdpi.com Chiral diols and amino alcohols derived from terpenes, for instance, have been successfully used to synthesize chiral ligands for asymmetric catalysis. nih.gov The hydroxyl group of this compound provides a convenient handle for its attachment to larger molecular scaffolds, and its bulky trimethylcyclohexyl group can impart specific steric properties to the resulting ligand, influencing the stereochemical outcome of catalyzed reactions. The synthesis of chiral Schiff-base ligands from chiral amino alcohols is a common strategy, and similar approaches could potentially be applied to derivatives of this compound. researchgate.net

Synthetic Precursors for Advanced Building Blocks

This compound serves as a key starting material for the synthesis of more complex and functionally advanced building blocks, some of which have significant applications in medicinal chemistry and materials science. rsc.orgwikipedia.orgnih.gov

One of the most prominent examples is its role as a precursor to the vasodilator drug, cyclandelate. wikipedia.org Cyclandelate is the mandelic acid ester of 3,3,5-trimethylcyclohexanol. The synthesis of this pharmacologically active compound highlights the utility of this compound as a scaffold upon which further chemical complexity can be built.

Furthermore, derivatives of this compound can be envisioned as intermediates in the synthesis of complex polycyclic structures. The stereoselective synthesis of complex tricycles with multiple stereogenic centers has been achieved through polycyclization reactions of related ketoesters. nih.gov The cyclohexane ring of this compound provides a rigid and stereochemically defined starting point for such complex synthetic endeavors. The stereoselective synthesis of cis- or trans-3,5-disubstituted pyrazolidines via Pd-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives showcases how stereocontrol can be achieved in the formation of heterocyclic rings, a strategy that could be conceptually applied to derivatives of this compound.

The following table lists some of the advanced building blocks and molecules derived from 3,3,5-trimethylcyclohexanol.

| Precursor | Derived Compound/Building Block | Application/Significance |

| 3,3,5-Trimethylcyclohexanol | Cyclandelate | Vasodilator drug |

| 3,3,5-Trimethylcyclohexanol | Homosalate | Sunscreen agent |

| 3,3,5-Trimethylcyclohexanol | VP nerve agent | Chemical warfare agent |

| This compound derivatives | Potential chiral ligands | Asymmetric catalysis |

| This compound derivatives | Potential polycyclic scaffolds | Complex molecule synthesis |

Analytical Methodologies for Purity, Identity, and Isomer Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the isomeric purity of 3,3,5-trimethylcyclohexanol (B90689). The subtle structural differences between the cis and trans isomers necessitate high-resolution separation methods.

The selection of the GC column is critical. Chiral capillary columns, often containing derivatized cyclodextrins, are particularly effective for separating stereoisomers. gcms.cz For instance, beta-cyclodextrin (B164692) stationary phases are capable of resolving a wide range of chiral compounds, including cyclic alcohols. gcms.cz While specific application notes for cis-3,3,5-trimethylcyclohexanol (B1220922) are proprietary, the general principles of chiral GC are well-established for resolving such isomers. gcms.cz Information on the GC analysis of related derivatives, such as cis-3,3,5-trimethylcyclohexyl acetate (B1210297), is also available. nist.gov

Table 1: GC Parameters for Isomer Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) | To resolve cis and trans stereoisomers. |

| Carrier Gas | Nitrogen (N₂) or Helium (He) | To transport the analyte through the column. shimadzu.com |

| Injection Mode | Split/Splitless | To introduce a precise volume of the sample. |

| Detector | Flame Ionization Detector (FID) | For robust quantification of organic analytes. |

| Purity Assay | ≥ 98.0% (area % for sum of isomers) | To ensure the quality of the chemical standard. |

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analytical and preparative separation of stereoisomers. For a compound like this compound, which is chiral, HPLC with a chiral stationary phase (CSP) is the method of choice for resolving its enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral molecules. sigmaaldrich.com For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common derivative used in commercial CSPs. sigmaaldrich.comnih.gov

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. Differences in the stability of these complexes lead to different retention times, enabling separation. While specific HPLC methods for this compound are not extensively published in public literature, the principles are widely applied to similar chiral alcohols. The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol, is critical for optimizing resolution.

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Class | Example | Typical Analytes |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds, including alcohols. sigmaaldrich.comnih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin-based | Amines, acids, and other polar compounds. sigmaaldrich.com |

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure of this compound, complementing the data from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of 3,3,5-trimethylcyclohexanol. The cis and trans isomers can be distinguished by the chemical shifts and coupling constants of the protons and carbons, particularly those at the C1, C3, and C5 positions.

In the ¹H NMR spectrum of the cis-isomer, the proton attached to the hydroxyl-bearing carbon (C1-H) typically appears as a multiplet whose position and splitting pattern are distinct from that of the trans-isomer due to the different spatial arrangement of neighboring protons. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectra show unique chemical shifts for each carbon atom, reflecting the specific stereochemical environment in the cis configuration. chemicalbook.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity and relative stereochemistry of the molecule.

Table 3: Representative NMR Data for 3,3,5-Trimethylcyclohexanol Isomers

| Isomer | Technique | Key Feature | Reference |

| This compound | ¹H NMR | Unique chemical shifts and multiplicities for C1-H and methyl protons. | chemicalbook.com |

| This compound | ¹³C NMR | Distinct chemical shifts for C1, C3, C5, and methyl carbons. | chemicalbook.com |

| trans-3,3,5-Trimethylcyclohexanol (B1586269) | ¹H NMR | Different chemical shifts and multiplicities compared to the cis isomer. | chemicalbook.com |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it provides both separation and identification in a single analysis. The electron ionization (EI) mass spectrum of 3,3,5-trimethylcyclohexanol shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 142.24 g/mol . nih.gov

The fragmentation pattern is characteristic of cyclic alcohols. Common fragmentation pathways include the loss of a water molecule (H₂O), and the loss of methyl (CH₃) or other alkyl fragments from the ring. The resulting fragment ions provide corroborating evidence for the core structure.

Table 4: Key Mass Fragments from GC-MS Analysis of 3,3,5-Trimethylcyclohexanol

| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| 109.0 | 99.99 | Major fragment, likely resulting from loss of methyl and water. |

| 83.0 | 42.0 | Significant fragment. |

| 71.0 | 22.30 | Characteristic alkyl fragment. |

| 85.0 | 21.0 | Significant fragment. |

| 57.0 | 20.0 | Characteristic alkyl fragment. |

| (Data sourced from a representative GC-MS spectrum). nih.gov |

This compound itself does not possess a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region (typically 200-800 nm). Therefore, UV-Vis spectroscopy is not a suitable method for its direct detection or quantification.

However, this technique becomes highly relevant for the analysis of its conjugated derivatives. For instance, when this compound is esterified with an aromatic acid, the resulting molecule will have a strong UV absorbance. A prominent example is Homosalate, the ester of 3,3,5-trimethylcyclohexanol and salicylic (B10762653) acid, which is used as a UV filter in sunscreens. wikipedia.org Another example is cis-3,3,5-trimethylcyclohexyl acetate, a simple ester derivative. nist.gov For these conjugated derivatives, UV-Vis spectroscopy can be a primary method for quantification, often used in conjunction with HPLC.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as an unequivocal and powerful analytical technique for the determination of the absolute configuration of chiral molecules. This method provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be established. The ability to assign the absolute stereochemistry of a molecule is crucial for understanding its biological activity and ensuring the purity of enantiomeric substances.

The fundamental principle behind using X-ray diffraction to determine absolute configuration lies in the phenomenon of anomalous scattering (or resonant scattering). When X-rays interact with electrons, a small phase shift occurs, which is dependent on the element and the wavelength of the X-rays. For non-centrosymmetric crystal structures, which are formed by chiral molecules, this anomalous scattering leads to small but measurable differences in the intensities of Bijvoet pairs of reflections (hkl and -h-k-l). These differences, known as Bijvoet differences, would be absent if not for anomalous scattering, as the intensities would otherwise be identical according to Friedel's law.

The successful determination of absolute configuration from a light-atom molecule like this compound, which only contains carbon, hydrogen, and oxygen, can be challenging. The anomalous scattering effect is significantly weaker for lighter elements compared to heavier atoms. Historically, the presence of atoms heavier than oxygen was considered necessary for a reliable determination. However, advancements in instrumentation, including high-intensity X-ray sources and sensitive detectors, coupled with sophisticated data analysis methods, have made it increasingly possible to determine the absolute configuration of molecules containing only light atoms.

A critical parameter in the determination of absolute structure is the Flack parameter. This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment of the absolute configuration.

The process of determining the absolute configuration of a chiral compound like this compound via X-ray crystallography would involve the following key steps:

Crystal Growth : Obtaining a high-quality single crystal of one enantiomer of this compound is the first and often most challenging step.

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays, typically from a copper or molybdenum source. The diffraction pattern is recorded by a detector.

Structure Solution and Refinement : The collected data is used to solve the crystal structure, revealing the connectivity and conformation of the molecule. The structural model is then refined against the experimental data.

Absolute Configuration Determination : The absolute configuration is determined by analyzing the Bijvoet differences and refining the Flack parameter.

The table below summarizes the key crystallographic concepts relevant to the determination of absolute configuration.

| Concept | Description | Relevance to this compound |

| Anomalous Scattering | The scattering of X-rays by an atom with a phase lag, which is element and wavelength dependent. | Enables the determination of absolute configuration, though the effect is weak for the C, H, and O atoms present. |

| Bijvoet Pairs | Pairs of reflections (hkl) and (-h-k-l) whose intensities are not equal in the case of non-centrosymmetric crystals due to anomalous scattering. | The differences in their intensities provide the basis for assigning the correct enantiomer. |

| Flack Parameter | A parameter refined in crystallographic software that indicates the absolute structure of the crystal. A value near 0 indicates the correct absolute structure. | A key statistical indicator for the confidence of the absolute configuration assignment. |

| Non-centrosymmetric Space Group | A crystal symmetry that lacks a center of inversion. Chiral molecules must crystallize in one of the 65 non-centrosymmetric space groups. | A prerequisite for the possibility of determining the absolute configuration by X-ray diffraction. |

Advanced Research Applications and Future Directions

Role as a Stereochemical Probe in Reaction Mechanism Studies

The rigid chair conformation of the cis-3,3,5-trimethylcyclohexanol (B1220922) ring system, with its well-defined axial and equatorial positions for the methyl and hydroxyl groups, serves as an excellent framework for investigating the stereochemical course of chemical reactions. The steric hindrance imposed by the methyl groups influences the approach of reagents, making this molecule a sensitive probe for mechanistic studies.

A notable example is in the study of oxidation reactions. Research has shown that the equatorial alcohol in this compound is preferentially oxidized over the axial alcohol in the trans isomer when using sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst. koreascience.kr Conversely, with N-bromosuccinimide (NBS) in aqueous dioxane, the axial alcohol of the trans-isomer is oxidized more readily than the equatorial alcohol of the cis-isomer. koreascience.kr This differential reactivity provides valuable insights into the transition state geometries and the steric and electronic factors that govern these oxidation processes. The predictable stereochemical outcomes allow researchers to test and refine models of how different oxidizing agents interact with sterically hindered alcohols.

Furthermore, studies on the reduction of the parent ketone, 3,3,5-trimethylcyclohexanone (B147574), with triisobutylaluminum (B85569) have shown that the reaction is kinetically controlled, initially yielding the trans-isomer, which then epimerizes to the more stable cis-isomer. researchgate.net This highlights the thermodynamic stability of the cis configuration and provides a baseline for studying reactions where stereochemical outcomes are a key focus.

Application in the Development of Chiral Auxiliaries and Catalysts

In the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule, chiral auxiliaries and catalysts are indispensable tools. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

While direct applications of this compound as a chiral auxiliary are not extensively documented in mainstream literature, its structural features make it a conceptually interesting candidate. The rigid cyclohexane (B81311) backbone and the bulky trimethyl substitution can create a well-defined and sterically biased environment. If resolved into its individual enantiomers, this alcohol could be attached to a prochiral substrate. The steric bulk of the trimethylcyclohexyl group would then be expected to direct the attack of a reagent to one face of the molecule, thereby inducing asymmetry in the product. The principle is to create a temporary diastereomeric intermediate that allows for facial differentiation. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. The development of synthetic routes to enantiomerically pure this compound would be the first critical step toward exploring its potential in this capacity.

Investigating Degradation Mechanisms (e.g., Thermal, Oxidative)

Understanding the stability of a chemical compound under various environmental and process conditions is crucial for its safe handling, storage, and application. The degradation of this compound, particularly through thermal and oxidative pathways, is an area of ongoing investigation.

Thermal Degradation: Studies on the thermal decomposition of related cyclic compounds, such as cyclohexane and cyclohexene, provide a framework for predicting the thermal behavior of this compound. rsc.orgkaust.edu.sa The primary thermal decomposition pathway for cyclohexane involves C-C bond fission to form a 1,6-hexyl diradical, which can then undergo isomerization or further fragmentation. rsc.org For cyclohexene, a key decomposition product is 1,3-butadiene. kaust.edu.saresearchgate.net It is plausible that the thermal degradation of this compound would involve dehydration to form various trimethylcyclohexene isomers, followed by ring-opening and fragmentation reactions. High-temperature pyrolysis studies coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS) would be instrumental in identifying the specific degradation products and elucidating the reaction mechanisms.

Oxidative Degradation: The oxidation of this compound has been shown to be dependent on the oxidizing agent and reaction conditions. As mentioned earlier, the equatorial hydroxyl group of the cis-isomer is readily oxidized by sodium hypochlorite. koreascience.kr In more general terms, the oxidative degradation of cyclic alcohols can proceed via the formation of hydroxyl radicals, which are highly reactive and can abstract hydrogen atoms from the carbon backbone, leading to a cascade of reactions that can ultimately result in ring-opening and the formation of smaller, oxygenated compounds. The presence of tertiary carbons in the trimethylated ring structure may also represent sites susceptible to oxidative attack.

Exploration in Materials Science as a Structural Modifier (e.g., in polymers)

The incorporation of small molecules into polymer matrices is a common strategy to tailor the material's properties for specific applications. The bulky and rigid nature of the cis-3,3,5-trimethylcyclohexyl group makes it an intriguing candidate for use as a structural modifier in polymers.

While specific research on this compound as a polymer additive is not widely published, its potential can be inferred from the properties of similar alicyclic structures. When incorporated into a polymer chain, either as a comonomer or as a pendant group, the bulky trimethylcyclohexyl moiety would be expected to increase the free volume and hinder efficient chain packing. This could lead to a number of changes in the polymer's physical properties:

Glass Transition Temperature (Tg): An increase in free volume typically leads to a decrease in the Tg, making the polymer more flexible at lower temperatures.

Mechanical Properties: The rigid ring structure could enhance the stiffness and modulus of the polymer, while the disruption of interchain interactions might affect properties like tensile strength and elongation at break.

Solubility and Permeability: The introduction of the relatively nonpolar cyclohexyl group could alter the solubility of the polymer in different solvents and affect its permeability to gases and liquids.

A patent for a consumer product lists this compound as a component in a formulation that includes polymers, suggesting its compatibility with such systems, though its specific role as a structural modifier is not detailed. google.com Future research could focus on the synthesis of monomers derived from this compound and their polymerization to create novel materials with tailored thermal and mechanical properties.

Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental research. For this compound, theoretical modeling can be applied to several areas of its chemistry.

Conformational Analysis: Molecular mechanics and more advanced quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations of this compound and its derivatives. vdoc.pub This is crucial for understanding its reactivity, as the preferred conformation will dictate the accessibility of the hydroxyl group and the steric environment around the ring. For example, calculations can confirm the stability of the chair conformation with the hydroxyl group in an equatorial position.

Predicting Reactivity and Stereoselectivity: Theoretical models can be employed to simulate reaction pathways and predict the outcomes of chemical transformations. By calculating the energies of transition states for different reaction channels, chemists can predict which products are likely to form and with what stereoselectivity. For instance, DFT calculations could be used to model the transition states of the oxidation of cis- and trans-3,3,5-trimethylcyclohexanol (B1586269) to explain the observed differences in reactivity with various oxidizing agents. koreascience.kr

Toxicity Prediction: In silico methods are also being used to predict the toxicological properties of chemical compounds. Theoretical studies have been conducted to predict the toxicity of nerve agents derived from this compound, highlighting the importance of stereochemistry in biological activity. nih.gov Such predictive models are valuable for assessing the potential hazards of new compounds and for guiding the design of safer alternatives.

Q & A

Q. What are the recommended safety protocols for handling cis-3,3,5-Trimethylcyclohexanol in laboratory settings?

Methodological Answer:

- Storage: Store in a cool, dry, well-ventilated area, away from oxidizers and incompatible materials. Maintain room temperature (20–25°C) in sealed containers to prevent degradation .

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. NIOSH-approved respirators are advised if airborne concentrations exceed permissible exposure limits (PEL: 50 mg/m³, OSHA) .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Use activated charcoal for ingestion (do NOT induce vomiting) .

Q. What synthetic routes are commonly employed for this compound synthesis?

Methodological Answer: Two primary methods are documented:

Reduction of 3,3,5-Trimethylcyclohexanone:

- Use sodium borohydride (NaBH₄) with alumina in a solvent-free, solid-state reaction. Yields >95% with high stereoselectivity .

- Alternative: Lithium-mediated reduction in 2-amino-5-chlorobenzoic acid solution, followed by oxalic acid quenching and recrystallization (yield: 96–99%) .

Catalytic Hydrogenation:

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Diastereoselectivity (cis:trans) | Key Reagents/Catalysts |

|---|---|---|---|

| NaBH₄/Alumina (solvent-free) | >95 | Not reported | NaBH₄, Al₂O₃ |

| Lithium-mediated reduction | 96–99 | Not quantified | Li, 2-amino-5-chlorobenzoic acid |

| Pd-Cu Catalytic Hydrogenation | High | 16:1 | Pd-Cu nanoparticles, H₂ gas |

Advanced Research Questions

Q. How can diastereoselectivity in this compound synthesis be optimized?

Methodological Answer:

- Surface Chemistry Modulation: Bimetallic catalysts (e.g., Pd-Cu) exploit differential adsorption: the hydroxyl group binds to oxophilic Cu, while H₂ and olefin interact with Pd. This spatial arrangement favors cis-isomer formation .

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing transition states. Microwave-assisted synthesis reduces reaction time and improves selectivity .

- Temperature Gradients: Lower temperatures (0–5°C) during lithium-mediated reduction minimize side reactions, improving yield and purity .

Q. What analytical techniques are suitable for quantifying cis/trans isomer ratios?

Methodological Answer:

- Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) with flame ionization detection. Calibrate with pure cis and trans standards. Peak area integration provides isomer ratios (e.g., 80% cis, 20% trans in commercial samples) .

- NMR Spectroscopy: ¹H NMR signals at δ 1.2–1.5 ppm (axial methyl groups) differentiate cis/trans isomers. Integration of diagnostic peaks (e.g., cyclohexanol OH at δ 1.8 ppm) quantifies ratios .

- Chiral HPLC: Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times vary by stereochemistry .

Q. How does this compound interact in cytotoxicity assays?

Methodological Answer:

- In Vitro Skin Toxicity:

- MTT Assay: Treat human keratinocytes (HaCaT cells) with 10–1000 μM this compound for 24–48 hours. Measure viability via absorbance at 570 nm. EC₅₀ values >1000 μM indicate low cytotoxicity .

- Cytokine Profiling: Use ELISA to assess IL-6 and TNF-α release in treated cells. No significant pro-inflammatory response is observed below 500 μM .

- MTT Assay: Treat human keratinocytes (HaCaT cells) with 10–1000 μM this compound for 24–48 hours. Measure viability via absorbance at 570 nm. EC₅₀ values >1000 μM indicate low cytotoxicity .

- Metabolite Analysis: LC-MS/MS identifies 3,3,5-trimethylcyclohexanone as a primary metabolite, with negligible bioactivation pathways .

Q. Table 2: Cytotoxicity Data

| Assay Type | Cell Line | EC₅₀ (μM) | Key Findings |

|---|---|---|---|

| MTT | HaCaT | >1000 | Low acute toxicity |

| Cytokine Release | HaCaT | N/A | No inflammation below 500 μM |

Research Challenges and Contradictions

- Stereochemical Purity: Commercial samples often contain 20% trans-isomer , complicating pharmacological studies. Purification via fractional crystallization (hexane/ethyl acetate) is recommended .

- Conflicting Toxicity Data: While acute oral LD₅₀ in rats is 2400 mg/kg , chronic exposure effects remain understudied. Contrasting reports on endocrine activity (e.g., ToxCast assays) necessitate further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.